Home > Products > Building Blocks P7391 > 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 1780-79-6

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Catalog Number: EVT-1214989
CAS Number: 1780-79-6
Molecular Formula: C6H3F3N4O
Molecular Weight: 204.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be achieved through various methods. One prominent approach involves the cyclization of appropriate precursors under specific conditions:

  1. Starting Materials: The synthesis typically begins with a substituted pyrazole or pyrimidine.
  2. Reagents: Common reagents include trifluoroacetic acid or trifluoromethylating agents.
  3. Conditions: The reaction often requires heating and may involve solvents like dimethylformamide or acetonitrile.
  4. Yield Optimization: Reaction conditions such as temperature, time, and concentration are optimized to maximize yield.

For instance, one synthetic route involves the chlorination of a precursor followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine framework .

Molecular Structure Analysis

The molecular structure of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can be described as follows:

  • Molecular Formula: C7H5F3N4O
  • Molecular Weight: Approximately 220.14 g/mol
  • Structural Features:
    • A pyrazole ring fused with a pyrimidine ring.
    • A hydroxyl group (-OH) at the 4-position.
    • A trifluoromethyl group (-CF3) at the 6-position.

The presence of these functional groups plays a crucial role in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol participates in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  3. Dehydration Reactions: Under acidic conditions, dehydration can occur leading to the formation of double bonds or cyclic structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

The mechanism of action for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is primarily linked to its ability to inhibit specific enzymes involved in cancer pathways:

  1. Enzyme Inhibition: It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
  2. Apoptosis Induction: The compound promotes apoptosis in cancer cells by disrupting signaling pathways associated with cell survival.
  3. Target Interactions: Molecular docking studies suggest that it binds effectively to ATP-binding sites on kinases, mimicking adenine .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and water due to the hydroxyl group.
  • Melting Point: Specific melting point data may vary based on purity but is generally around moderate temperatures.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.

These properties are crucial for determining the compound's handling and application in laboratory settings .

Applications

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific applications:

  1. Anticancer Research: Its ability to inhibit key enzymes makes it a candidate for developing new anticancer therapies targeting specific tumors.
  2. Drug Development: The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity.
  3. Biochemical Studies: It is used in studies exploring enzyme mechanisms and cellular signaling pathways.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds

Structural and Electronic Features of Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in drug discovery due to its structural resemblance to purine nucleobases. This bicyclic framework comprises a five-membered pyrazole ring fused with a six-membered pyrimidine, creating a planar, electron-rich system capable of diverse non-covalent interactions. The core exhibits tautomerism, allowing it to adopt multiple protonation states that influence binding to biological targets. Key electronic characteristics include:

  • Hydrogen-Bonding Capacity: N1, N2, and the C4-hydroxyl group act as hydrogen-bond acceptors or donors, facilitating interactions with kinase ATP-binding sites [3].
  • Aromatic Character: Delocalized π-electrons enable stacking interactions within hydrophobic protein pockets, mimicking adenine’s binding mode [2] [6].
  • Acid-Base Properties: The hydroxyl group at C4 (pKa ~8–10) and ring nitrogens enable pH-dependent solubility and metal coordination [3] [9].

Table 1: Computed Physicochemical Descriptors of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

PropertyValueMethod
Molecular FormulaC₆H₃F₃N₄OEmpirical
Molecular Weight204.11 g/mol-
Topological Polar Surface Area (TPSA)74.69 ŲComputational
LogP1.08Octanol-water
Hydrogen Bond Donors2-
Hydrogen Bond Acceptors4-
Rotatable Bonds0-

These properties enable membrane permeability (LogP >1) while maintaining water solubility via hydrogen bonding, striking a balance critical for bioavailability [1] [5] [9].

Role of Trifluoromethyl Substituents in Bioactive Heterocycles

The trifluoromethyl (-CF₃) group at C6 profoundly enhances the bioactivity of pyrazolopyrimidines through three key mechanisms:

  • Electron-Withdrawing Effect: The strong -I effect lowers the LUMO energy, facilitating electron transfer in enzymatic pockets and enhancing electrophilic character. This amplifies interactions with catalytic residues in kinases [6] [7].
  • Lipophilicity Enhancement: Fluorine atoms increase hydrophobic surface area (LogP +1.08 vs. +0.2 for unsubstituted analog), promoting van der Waals contacts with hydrophobic protein regions [1] [9].
  • Metabolic Resistance: The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, improving pharmacokinetic stability [3] [6].

In kinase inhibitors, -CF₃ at C6 occupies a hydrophobic subpocket typically lined with leucine, valine, or alanine residues. This positioning is sterically analogous to methyl groups in ATP but offers superior binding affinity due to larger van der Waals radii and dipole interactions [2] [7].

Historical Development of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

The synthesis and application of this compound evolved from early pyrazolopyrimidine pharmacophore explorations:

  • Initial Synthesis: First prepared via cyclocondensation of 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate/acetic anhydride, followed by hydrazine-mediated ring closure [2]. Early routes yielded multi-gram quantities with ≥96% purity, enabling biological testing [4] [9].
  • Kinase Inhibitor Breakthroughs: Identification as a CDK2 inhibitor scaffold began when thioglycoside derivatives (e.g., compound 14 in [2]) showed IC₅₀ = 57 nM against CDK2/cyclin A2. This exceeded reference drug sorafenib (IC₅₀ = 184 nM) by >3-fold [2].
  • Structural Diversification: Key derivatives emerged:
  • Glycosylated analogs (e.g., D-glucose/D-xylose conjugates) improved water solubility and tumor targeting [2].
  • Thioalkyl variants (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) enhanced EGFR/VEGFR-2 inhibition (IC₅₀ = 0.3–24 µM) [6].
  • Target Expansion: Beyond CDKs, the core demonstrated activity against EGFRT790M (IC₅₀ = 0.236 µM for compound 12b [7]) and topoisomerase II, enabling multi-kinase targeting strategies [6].

Table 2: Evolution of Key Derivatives and Their Target Affinities

Derivative ClassExample CompoundPrimary TargetIC₅₀/Activity
Thioglycoside14 [2]CDK2/cyclin A20.057 ± 0.003 µM
Pyrazolo-triazolopyrimidine5i [6]EGFR/VEGFR20.3 µM (EGFR), 7.6 µM (VGFR2)
Hydrazone12b [7]EGFRT790M0.236 µM
Aryl-substituted8 [6]Topoisomerase-II82% inhibition (10 µM)

Current research focuses on hybrid molecules exploiting this core’s "multitarget" capability to overcome kinase-inhibitor resistance [6] [7]. The trifluoromethyl group remains indispensable for potency, as its removal reduces CDK2 binding affinity by >10-fold [2] [3].

Properties

CAS Number

1780-79-6

Product Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

IUPAC Name

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C6H3F3N4O

Molecular Weight

204.11 g/mol

InChI

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14)

InChI Key

SPMUOCNXSSGFQZ-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F

Synonyms

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Canonical SMILES

C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1

Isomeric SMILES

C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.